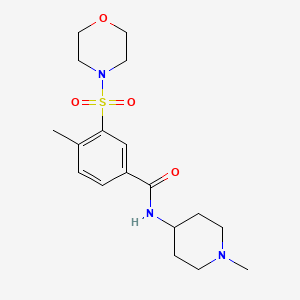![molecular formula C15H19N3O B4462100 N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide](/img/structure/B4462100.png)
N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide
Overview
Description
N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide works by binding to the AMPA receptor and blocking the action of glutamate, the primary neurotransmitter that activates the receptor. This inhibition of AMPA receptor function can lead to a variety of physiological and behavioral effects, depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in different experimental systems. For example, in animal studies, N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide has been shown to impair learning and memory, alter synaptic plasticity, and induce seizures. In vitro studies have also demonstrated that N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide can inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide as a research tool is its high potency and selectivity for the AMPA receptor subtype. This allows researchers to selectively manipulate AMPA receptor function without affecting other neurotransmitter systems. However, one limitation of N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide is its potential toxicity and side effects, particularly at higher doses. Careful dosing and monitoring are necessary to ensure that the experimental results are not confounded by these effects.
Future Directions
There are several potential future directions for research on N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide and its applications. One area of interest is the development of new analogs or derivatives of N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide that may have improved potency, selectivity, or pharmacokinetic properties. Another area of interest is the use of N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide in combination with other drugs or treatments to investigate potential synergistic effects. Finally, further research is needed to fully understand the mechanisms underlying the effects of N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide on neurological and physiological processes, and to identify potential therapeutic applications for this compound.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide has been extensively used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological processes. For example, N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18(2)11-5-10-17-15(19)13-8-3-6-12-7-4-9-16-14(12)13/h3-4,6-9H,5,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJAKNCDDYESEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4462028.png)
![6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462029.png)
![6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4462034.png)
![N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4462039.png)
![N-(4-fluorophenyl)-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462053.png)

![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]furo[2,3-d]pyrimidin-4-amine](/img/structure/B4462062.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide](/img/structure/B4462073.png)
![2-(4-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4462078.png)

![7-cyclohexyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4462092.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462106.png)
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole](/img/structure/B4462110.png)
